Omadacycline mesylate
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Overview
Description
Omadacycline mesylate is a novel aminomethylcycline antibiotic developed for the treatment of acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia . It is a derivative of minocycline and shares structural similarities with tigecycline, with an alkylaminomethyl group replacing the glycylamido group at the C-9 position of the D-ring of the tetracycline core . This compound exhibits broad-spectrum antibacterial activity against Gram-positive, Gram-negative, aerobic, anaerobic, and atypical bacteria .
Preparation Methods
Chemical Reactions Analysis
Omadacycline mesylate undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: These reactions are less common for this compound due to its stable chemical structure.
Common reagents used in these reactions include alkylating agents, reducing agents, and acids or bases for hydrolysis . The major products formed from these reactions are typically derivatives or degradation products of this compound .
Scientific Research Applications
Omadacycline mesylate has a wide range of scientific research applications:
Mechanism of Action
Omadacycline mesylate exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis . This disruption of protein synthesis leads to the inhibition of bacterial growth and, ultimately, bacterial cell death . This compound remains effective against bacterial isolates possessing common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins .
Comparison with Similar Compounds
Omadacycline mesylate is compared with other similar compounds, such as tigecycline and eravacycline . While all three compounds share a similar tetracycline core structure, this compound is unique due to its alkylaminomethyl group at the C-9 position, which enhances its stability and efficacy against resistant bacterial strains . Tigecycline and eravacycline also exhibit broad-spectrum antibacterial activity, but this compound has shown superior activity against certain resistant bacteria .
Biological Activity
Omadacycline mesylate is a novel aminomethylcycline antibiotic that has garnered attention due to its unique properties and efficacy against a broad spectrum of bacterial pathogens, including those resistant to traditional tetracyclines. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Omadacycline exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds to the 30S ribosomal subunit of bacteria, blocking the aminoacyl-tRNA from entering the ribosome, which ultimately disrupts protein synthesis. This mechanism allows it to act either as a bacteriostatic or bactericidal agent depending on the bacterial strain involved . Notably, omadacycline has been shown to circumvent common resistance mechanisms such as drug efflux and ribosomal protection, making it effective against strains that are resistant to other tetracyclines .
Pharmacokinetics
Omadacycline exhibits favorable pharmacokinetic properties:
- Bioavailability : The mean absolute oral bioavailability is approximately 34.5% .
- Volume of Distribution (Vd) : The mean Vd is about 256 L after a single dose .
- Protein Binding : It shows nonlinear protein binding, remaining approximately 20% bound regardless of concentration .
- Half-Life : The elimination half-life is around 16.2 hours .
- Elimination : Approximately 27% is eliminated via the kidneys after intravenous administration; in oral dosing, about 14.4% is renal, while 81.1% is excreted in feces .
In Vitro Activity
Omadacycline has demonstrated significant in vitro activity against various Gram-positive and Gram-negative pathogens. Key findings include:
- Minimum Inhibitory Concentrations (MICs) :
These results indicate that omadacycline retains efficacy against bacteria with known resistance mechanisms.
Clinical Trials
Omadacycline has been evaluated in multiple clinical trials for its effectiveness in treating community-acquired bacterial pneumonia (CABP) and skin infections:
- In a phase 3 trial comparing omadacycline to moxifloxacin for CABP treatment, both drugs showed similar early clinical response rates (81.1% vs. 82.7%) and investigator-assessed clinical response rates post-treatment (87.6% for omadacycline) .
- Another study indicated that omadacycline was noninferior to linezolid for skin infections, demonstrating an early clinical response rate of 84.8% compared to 85.5% for linezolid .
Pediatric Mycoplasma pneumoniae Infection
A notable case involved an adolescent patient with Mycoplasma pneumoniae pneumonia unresponsive to initial macrolide treatment. After switching to omadacycline, the patient's condition improved significantly within three days, with normalization of inflammatory markers and resolution of lung lesions observed on follow-up imaging . This case underscores omadacycline's potential as an effective alternative for treating resistant infections in pediatric populations.
Combination Therapy
Research indicates that omadacycline can be effectively combined with other antibiotics to enhance antibacterial activity:
Properties
Molecular Formula |
C30H44N4O10S |
---|---|
Molecular Weight |
652.8 g/mol |
IUPAC Name |
4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C29H40N4O7.CH4O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-5(2,3)4/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H3,(H,2,3,4) |
InChI Key |
BRTZQVQPPVIFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O |
Origin of Product |
United States |
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